3-Fluorobenzyl isocyanate chemical properties
3-Fluorobenzyl isocyanate chemical properties
An In-Depth Technical Guide to 3-Fluorobenzyl Isocyanate: Properties, Reactivity, and Applications
Abstract
3-Fluorobenzyl isocyanate (CAS No. 149758-54-3) is a versatile aromatic isocyanate that serves as a critical building block in synthetic organic chemistry and drug discovery. Its unique combination of a reactive isocyanate moiety and a fluorinated benzyl group makes it an important reagent for introducing these pharmacologically relevant features into target molecules. The fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, reactivity, and key applications of 3-fluorobenzyl isocyanate, with a focus on its utility for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
3-Fluorobenzyl isocyanate is a clear, colorless liquid at room temperature.[1] Its core structure consists of a benzene ring substituted with a fluorine atom at the meta-position and an isocyanatomethyl group.
| Property | Value | Source(s) |
| CAS Number | 102422-56-0 | [2][3] |
| Molecular Formula | C₈H₆FNO | [2][3] |
| Linear Formula | FC₆H₄CH₂NCO | [2] |
| Molecular Weight | 151.14 g/mol | [2][3] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 209 °C (lit.) | [1][2] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [1] |
| Refractive Index | n20/D 1.506 (lit.) | [1][2] |
| Flash Point | 90.56 °C (195.0 °F) - closed cup | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Spectroscopic Profile
Spectroscopic analysis is essential for the verification and characterization of 3-fluorobenzyl isocyanate. The expected spectral data are as follows:
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Infrared (IR) Spectroscopy : The most prominent and diagnostic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the cumulene (-N=C=O) system.[4] This peak is typically observed in the 2250–2275 cm⁻¹ region.[4] Additional bands would be present for the aromatic C-H and C=C stretching, as well as C-F stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a singlet for the benzylic methylene protons (-CH₂-) and a complex multiplet pattern for the four protons on the fluorinated aromatic ring.
-
¹³C NMR : The carbon NMR spectrum will display a characteristic signal for the highly electrophilic carbon of the isocyanate group (~120-130 ppm). Other expected signals include the benzylic carbon and multiple aromatic carbons, some of which will exhibit splitting due to coupling with the fluorine atom.
-
Synthesis and Availability
While various methods exist for the synthesis of isocyanates, the most common industrial and laboratory-scale approach involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene.[5][6] In the case of 3-fluorobenzyl isocyanate, the precursor would be 3-fluorobenzylamine. This method provides a convenient and high-yielding route to the desired isocyanate.[7] The compound is commercially available from several chemical suppliers for research and development purposes.[3]
Reactivity and Mechanistic Insights
The chemistry of 3-fluorobenzyl isocyanate is dominated by the high electrophilicity of the central carbon atom in the isocyanate group. This makes it highly susceptible to nucleophilic attack.[8]
General Reaction Mechanism: Nucleophilic Addition
The primary reaction pathway involves the addition of a nucleophile (Nu-H) across the C=N double bond of the isocyanate. The reaction proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon followed by proton transfer.[9]
Caption: General mechanism of nucleophilic addition to an isocyanate.
Reactions with Common Nucleophiles
The reactivity of isocyanates with various nucleophiles generally follows this order: primary amines > secondary amines > alcohols > water > thiols.[8]
-
With Amines (to form Ureas) : This is a rapid and often quantitative reaction that yields substituted ureas.[5] This transformation is fundamental in the synthesis of many biologically active compounds, including kinase inhibitors like sorafenib analogues.[10]
-
With Alcohols (to form Carbamates/Urethanes) : The reaction with alcohols produces carbamates. This reaction is typically slower than with amines and may require a catalyst (e.g., a tertiary amine or an organotin compound).[8]
-
With Water (Hydrolysis) : Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea. Due to this reactivity, isocyanates must be handled under anhydrous conditions.
Applications in Research and Drug Development
The utility of 3-fluorobenzyl isocyanate stems from its role as a versatile synthetic intermediate.[3]
-
Medicinal Chemistry : The fluorobenzyl motif is a valuable component in modern drug design. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable intermolecular interactions.[11] 3-Fluorobenzyl isocyanate is therefore a key reagent for synthesizing libraries of ureas and carbamates for screening as potential therapeutic agents, particularly in oncology.[10][11]
-
Derivatizing Agent : Isocyanates are used as derivatizing agents for compounds containing active hydrogen atoms (e.g., alcohols, amines) to facilitate their analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12] The resulting urea or carbamate derivatives often have improved chromatographic properties and detectability.
Experimental Protocol: Synthesis of a Substituted Urea
This protocol provides a representative method for the synthesis of a 1-(3-fluorobenzyl)-3-arylurea, a common application of 3-fluorobenzyl isocyanate in medicinal chemistry.[10][13]
Caption: Experimental workflow for urea synthesis.
Step-by-Step Procedure:
-
Preparation : In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the desired aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetone, THF, or dichloromethane).
-
Reaction : To the stirred solution, add 3-fluorobenzyl isocyanate (1.0 equivalent) dropwise at room temperature.
-
Monitoring : The reaction is typically exothermic and proceeds rapidly. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed (usually 1-4 hours).[10]
-
Isolation : If the urea product precipitates from the reaction mixture, it can be isolated by vacuum filtration. If it remains in solution, the solvent is removed under reduced pressure.
-
Purification : The crude product is washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials. If necessary, further purification can be achieved by recrystallization or column chromatography.
-
Characterization : Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Safety and Handling
3-Fluorobenzyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards : It is harmful if swallowed, inhaled, or in contact with skin.[2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[2][3] Crucially, it is a respiratory sensitizer and may cause allergy or asthma-like symptoms if inhaled, as well as allergic skin reactions.[2]
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated chemical fume hood.[14][15] Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][14] A respirator with an appropriate filter may be necessary for certain operations.[2]
-
Handling : Avoid contact with skin, eyes, and clothing.[14] Keep the container tightly closed and store in a cool, dry place away from moisture.[15]
-
Incompatibilities : Avoid contact with water, strong acids, strong bases, alcohols, and amines, as these can cause vigorous and exothermic reactions.[15]
Conclusion
3-Fluorobenzyl isocyanate is a high-value reagent for chemical synthesis, offering a reliable method for incorporating the fluorobenzyl and urea/carbamate functionalities into a wide range of molecules. Its reactivity profile, dominated by nucleophilic addition, is well-understood, making it a predictable and efficient tool in the laboratory. For professionals in drug discovery, its utility in creating compounds with potentially enhanced pharmacological properties underscores its continued importance in the development of new therapeutics. Proper handling and adherence to safety protocols are paramount when working with this reactive and hazardous compound.
References
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Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1806. Retrieved January 3, 2026, from [Link]
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Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
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Ureas. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
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The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 3, 2026, from [Link]
-
Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. (2007). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. (2002). Organic Syntheses, 78, 220. Retrieved January 3, 2026, from [Link]
-
How To Get Isocyanate? (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
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